Phenoxathiin-4-yldiphenylphosphine
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Overview
Description
Phenoxathiin-4-yldiphenylphosphine (CAS: 1333321-81-5) is a phosphine ligand compound with the molecular formula C24H17OPS and a molecular weight of 384.43 g/mol . It contains both a phosphine (P) and a phenoxathiin (C12H7OS) moiety. The compound’s structure consists of a phosphorus atom bonded to two phenyl groups and a phenoxathiin ring.
Preparation Methods
Synthetic Routes: The synthetic preparation of Phenoxathiin-4-yldiphenylphosphine involves several methods. One common approach is the reaction between phenoxathiin and diphenylphosphine chloride. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Chemical Reactions Analysis
Phenoxathiin-4-yldiphenylphosphine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the phosphine group to its oxide form.
Substitution: The phenyl groups can be substituted with other functional groups.
Coordination Chemistry: As a phosphine ligand, it readily forms coordination complexes with transition metals.
Oxidation: Common oxidants include hydrogen peroxide (HO) or oxygen (O).
Substitution: Reagents like halogens (e.g., Cl, Br) or alkylating agents (e.g., R-X) are used.
Coordination Chemistry: Transition metal salts (e.g., PdCl, PtCl) facilitate complex formation.
Major Products: The oxidation of this compound yields the corresponding phosphine oxide, while substitution reactions lead to various derivatives.
Scientific Research Applications
Phenoxathiin-4-yldiphenylphosphine finds applications in:
Catalysis: As a ligand, it participates in catalytic reactions.
Materials Science: Its derivatives contribute to materials with unique properties.
Biological Studies: It may serve as a probe in biological research.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In catalysis, it stabilizes metal complexes, enhancing reactivity. In biological systems, it may interact with metalloenzymes or other biomolecules.
Comparison with Similar Compounds
Phenoxathiin-4-yldiphenylphosphine’s uniqueness lies in its dual functionality (phosphine and phenoxathiin). Similar compounds include other phosphine ligands (e.g., triphenylphosphine) and heterocyclic ligands (e.g., pyridine).
Properties
Molecular Formula |
C24H17OPS |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
phenoxathiin-4-yl(diphenyl)phosphane |
InChI |
InChI=1S/C24H17OPS/c1-3-10-18(11-4-1)26(19-12-5-2-6-13-19)21-15-9-17-23-24(21)25-20-14-7-8-16-22(20)27-23/h1-17H |
InChI Key |
ZIYJNYNOXIQGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C(=CC=C3)SC5=CC=CC=C5O4 |
Origin of Product |
United States |
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